Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes multiple guanidine groups and long alkyl chains, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid typically involves the reaction of octylamine with guanidine derivatives under controlled conditions. The process requires careful handling of reagents and precise control of reaction parameters such as temperature, pH, and reaction time to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods enhance the efficiency and yield of the production process while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce various substituted guanidine compounds .
Scientific Research Applications
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s guanidine groups can form strong hydrogen bonds and ionic interactions with target molecules, leading to inhibition or activation of specific pathways. These interactions are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Iminoctadine tris (albesilate): A similar compound with guanidine groups and long alkyl chains.
1,1’-Iminodi (octamethylene)diguanidinium tris (dodecylbenzenesulfonate): Another related compound with similar structural features.
Uniqueness
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid stands out due to its unique combination of guanidine groups and sulfuric acid, which imparts distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
34491-13-9 |
---|---|
Molecular Formula |
C18H43N7O4S |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C18H41N7.H2O4S/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-5(2,3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);(H2,1,2,3,4) |
InChI Key |
QVYDMSAHFJIJTD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.